4-Chloro-2-methyl-6-nitrobenzoic acid
Description
4-Chloro-2-methyl-6-nitrobenzoic acid is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(9)3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPVOPCJDHFNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-chloro-2-methyl-6-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-chloro-2-carboxy-6-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-2-methyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various targets, making it a versatile molecule for studying different biochemical pathways .
Comparison with Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 2-Methyl-6-nitrobenzoic acid
Comparison: 4-Chloro-2-methyl-6-nitrobenzoic acid is unique due to the simultaneous presence of chlorine, methyl, and nitro groups on the benzoic acid core. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its similar compounds. For instance, the presence of the nitro group significantly enhances its electrophilic nature, making it more reactive in substitution reactions compared to 4-chloro-2-methylbenzoic acid .
Biological Activity
4-Chloro-2-methyl-6-nitrobenzoic acid (CMNBA) is a compound that has garnered attention in various biological studies due to its potential pharmacological effects. This article explores the biological activity of CMNBA, focusing on its interactions with DNA, anticancer properties, and neurotoxicological assessments.
- Molecular Formula : C8H6ClNO4
- Molecular Weight : 217.59 g/mol
- Melting Point : 237 °C .
Interaction with DNA
Research has demonstrated that CMNBA and its derivatives exhibit significant interactions with calf thymus DNA (CT-DNA). The binding affinity of CMNBA to DNA was evaluated using UV-visible absorption spectroscopy, which indicated intercalative binding modes. This interaction is crucial as it can lead to alterations in DNA structure and function, potentially resulting in cytotoxic effects.
Table 1: Interaction of CMNBA with CT-DNA
| Compound | Binding Mode | IC50 (μM) against HepG2 Cells |
|---|---|---|
| This compound | Intercalative Binding | 12.19 |
| Complex with Cu(II) | Intercalative Binding | 8.99 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that CMNBA has a notable cytotoxic effect against human liver cancer cells (HepG2) .
Anticancer Activity
CMNBA has been evaluated for its anticancer properties, particularly in the context of various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated significant antiproliferative effects, with studies indicating that it induces apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of CMNBA, the following results were obtained:
- Cell Lines Tested : HepG2, HeLa, A549
- Treatment Duration : 48 hours
- IC50 Values :
- HepG2: 12.19 μM
- HeLa: 11.32 μM
- A549: 8.99 μM
The results showed that CMNBA exhibited stronger activity than cisplatin, a commonly used chemotherapy agent, particularly against HeLa cells .
The mechanism by which CMNBA exerts its anticancer effects appears to involve the induction of apoptosis through modulation of the Bcl-2 protein family. Specifically, it was observed that treatment with CMNBA resulted in:
- Upregulation of pro-apoptotic proteins such as Bax.
- Downregulation of anti-apoptotic proteins like Bcl-2.
This shift in protein expression suggests that CMNBA promotes cell death through intrinsic apoptotic pathways .
Neurotoxicological Effects
In addition to its anticancer properties, CMNBA has been investigated for its neurotoxicological effects. Studies focusing on acetylcholinesterase (AChE) inhibition revealed:
Table 2: AChE Inhibition Activity
| Compound | % Inhibition ± S.D. |
|---|---|
| 4-Chloro-2-methyl-6-nitrophenol | 28.4 ± 5.9 |
| Galantamine | 95.7 ± 0.05 |
The results indicate that while CMNBA exhibits some inhibitory activity on AChE, it is significantly lower than that of galantamine, a known AChE inhibitor used in treating Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
